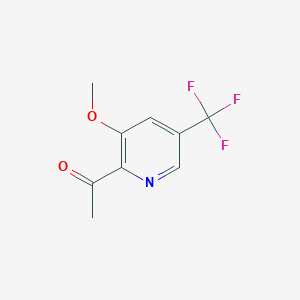

1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5(14)8-7(15-2)3-6(4-13-8)9(10,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKGEHCMWPJXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Pyridine Synthesis

A modified Hantzsch approach employs 1,5-diketones and ammonia derivatives to form the pyridine ring. For example, reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) with 1-amino-1-penten-3-one under basic conditions yields a trifluoromethyl-substituted pyridine intermediate. Subsequent oxidation or acylation introduces the acetyl group at position 2.

Example Protocol

Kröhnke Cyclization

Kröhnke methodology utilizes α,β-unsaturated ketones and ammonium acetate in acetic acid to form pyridines. A trifluoromethyl-enriched diketone precursor cyclizes to yield 3-acetyl-5-(trifluoromethyl)pyridin-2(1H)-one, which is subsequently dehydrated and functionalized.

Functionalization of Pyridine Intermediates

Chlorination with POCl₃

Phosphoryl chloride converts hydroxyl groups to chlorides, enabling nucleophilic substitution. For instance, treating 3-acetyl-5-(trifluoromethyl)pyridin-2(1H)-one with POCl₃ at 100°C for 6 hours produces 2-chloro-3-acetyl-5-(trifluoromethyl)pyridine.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Time | 6 hours |

| Yield | 85–90% |

Methoxy Group Installation

Nucleophilic aromatic substitution replaces chloride with methoxide. Sodium methoxide (NaOMe) in methanol at reflux (65°C) for 12 hours converts 2-chloro-3-acetyl-5-(trifluoromethyl)pyridine to the target compound.

Optimization Note :

-

Solvent : Anhydrous methanol prevents hydrolysis.

-

Catalyst : CuI (0.1 eq) accelerates substitution in DMF at 130°C.

Alternative Routes: Cross-Coupling and Reduction

Suzuki-Miyaura Coupling

Aryl boronic acids bearing methoxy and trifluoromethyl groups couple with 2-bromo-3-acetylpyridine under palladium catalysis. This method offers regioselectivity but requires pre-functionalized intermediates.

Catalytic System

Hydrogenation of Nitriles

Reducing 3-cyano-5-(trifluoromethyl)pyridin-2-yl derivatives with H₂/Pd/C in methanol yields acetyl groups after hydrolysis. This stepwise approach avoids harsh acylation conditions.

Characterization and Analytical Data

Spectral Confirmation

Purity and Solubility

| Property | Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Solubility | 45.6 mM in DMSO at 25°C |

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest several possible mechanisms of action:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

- Anti-inflammatory Properties: Some derivatives of pyridine compounds have shown promise in reducing inflammation. The methoxy group may play a role in modulating inflammatory pathways, making this compound a candidate for further investigation in anti-inflammatory drug development .

Agrochemicals

The compound's unique structure also positions it as a potential agrochemical:

- Pesticide Development: The presence of fluorinated groups in agrochemicals often leads to increased stability and efficacy against pests. Compounds similar to 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone have been investigated for their insecticidal properties, suggesting that this compound could be developed into effective pesticide formulations .

Materials Science

In materials science, the incorporation of fluorinated compounds into polymers is known to enhance certain properties:

- Fluorinated Polymers: The trifluoromethyl group can improve chemical resistance and thermal stability in polymer matrices. Research into the polymerization of such compounds indicates potential applications in coatings and advanced materials .

Case Study 1: Antimicrobial Activity

A study conducted on similar pyridine derivatives demonstrated that modifications to the trifluoromethyl group significantly enhanced their antibacterial activity against Gram-positive bacteria. This suggests that 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone could be evaluated for similar effects through systematic testing against various microbial strains .

Case Study 2: Agrochemical Efficacy

Research on fluorinated agrochemicals highlighted the effectiveness of trifluoromethyl-substituted compounds in controlling pest populations while minimizing environmental impact. Trials indicated that these compounds could lead to lower application rates compared to traditional pesticides, enhancing their appeal in sustainable agriculture practices .

Mechanism of Action

The mechanism by which 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its binding affinity and activity. The methoxy group may also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Structural and Electronic Differences

- Chloro-substituted analogs (e.g., 944900-15-6) introduce steric bulk and stronger electron withdrawal, which may reduce solubility or metabolic stability .

- Solubility and Lipophilicity: Methoxy groups generally improve water solubility compared to halogen or CF₃ substituents. The target compound may exhibit better bioavailability than CF₃-only analogs like 248274-16-0 .

Biological Activity

1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone, also known by its CAS number 1256786-08-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical formula of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is C9H8F3NO2, with a molecular weight of 219.16 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical entities.

| Property | Value |

|---|---|

| CAS Number | 1256786-08-9 |

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol |

| Purity | 95% |

Anticancer Activity

Recent studies have investigated the anticancer properties of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone against various human cancer cell lines. Notably, it has shown significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cells.

- Cytotoxicity Assay Results :

- A549 Cell Line : IC50 = 12 μM

- HeLa Cell Line : IC50 = 15 μM

These results indicate that the compound possesses moderate to strong anticancer activity, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated good antibacterial effects against various strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| S. aureus | 2 |

This antibacterial activity highlights the potential application of this compound in treating bacterial infections .

The exact mechanism of action for 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.

Case Studies

- Study on Trypanosoma brucei :

- In Silico Studies :

Q & A

Q. What are the standard synthetic routes for 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalizing pyridine derivatives. A common approach is halogenation followed by nucleophilic substitution. For example, bromination of the pyridine ring using HBr/CH₃COOH with Br₂ can introduce reactive sites for subsequent coupling (as seen in imidazo[1,2-a]pyridine derivatives) . Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .

- Temperature control : Microwave-assisted synthesis at 140°C improves reaction efficiency .

- Purification : Reverse-phase column chromatography for isolating high-purity products .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer:

- X-ray crystallography : Used to resolve 3D configurations of analogous pyridine derivatives (e.g., pyrazol-1-yl ethanones) .

- LC-MS : Validates molecular weight and fragmentation patterns (e.g., LC-MS data for brominated intermediates with m/z 366.8 ).

- NMR : ¹H/¹³C NMR identifies substituents (methoxy, trifluoromethyl) and aromatic proton environments .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., hydrogen chloride) .

- Emergency measures : For skin contact, rinse with water for 15+ minutes; consult poison control if ingested .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses involving trifluoromethylpyridine intermediates?

Answer:

- Step-specific troubleshooting :

- Bromination efficiency : Monitor Br₂ stoichiometry to avoid over-/under-halogenation .

- Coupling reactions : Use microwave reactors to enhance reaction kinetics (e.g., 4-hour cycles at 140°C for imidazo-pyrimidinone formation) .

- Purification : Optimize reverse-phase chromatography with water/acetonitrile gradients to separate polar byproducts .

- Data-driven adjustments : Track yields at each step (e.g., 37% final yield in Example B ) and adjust catalysts or solvents.

Q. What contradictions exist in spectroscopic data for derivatives of this compound, and how are they resolved?

Answer:

- Discrepancies in NMR shifts : Trifluoromethyl groups cause deshielding effects that vary with solvent polarity. Compare data in DMSO-d₆ vs. CDCl₃ .

- LC-MS retention time variability : Calibrate columns using standards (e.g., tR = 1.165 min for oxidized derivatives ).

- X-ray vs. computational models : Validate crystallographic data (e.g., dihedral angles in pyrazol-1-yl ethanones ) against DFT calculations.

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

Answer:

- Trifluoromethyl effects : Enhances metabolic stability and lipophilicity, critical for drug-target binding .

- Methoxy group : Modulates π-π stacking in enzyme active sites (e.g., kinase inhibitors) .

- Pyridine ring : Serves as a hydrogen-bond acceptor, mimicking natural cofactors in biochemical assays .

Methodological Challenges and Solutions

Q. What strategies mitigate instability during storage of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone?

Answer:

Q. How can researchers validate bioactivity hypotheses for this compound in drug discovery?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.